1,2-Dimethylcyclohexane

Description

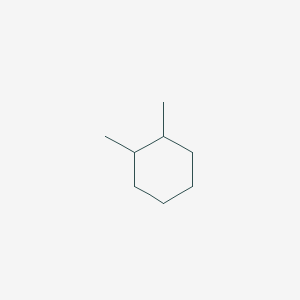

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858730 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-57-3 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclohexane

This guide provides a comprehensive analysis of the stereoisomers of 1,2-dimethylcyclohexane, intended for researchers, scientists, and professionals in drug development. It delves into the conformational analysis, relative stabilities, and the experimental and computational methodologies used to characterize these isomers.

Introduction to Stereoisomerism in this compound

This compound is a classic example in stereochemistry, illustrating the interplay between configurational isomerism (cis/trans) and conformational isomerism in cyclic systems. The presence of two chiral centers at carbons 1 and 2 gives rise to three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).[1][2] Understanding the three-dimensional structure and relative energies of these isomers is crucial for predicting their physical properties and chemical reactivity.

Cis-1,2-Dimethylcyclohexane (B165935)

The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring.[3][4][5] Through a process known as a chair flip or ring inversion, cis-1,2-dimethylcyclohexane exists as two rapidly interconverting chair conformations.[6] In one conformation, the methyl group at C1 is axial and the methyl group at C2 is equatorial (a,e). In the other, the C1 methyl is equatorial and the C2 methyl is axial (e,a).[7]

These two conformations are enantiomeric, but because they interconvert rapidly at room temperature, cis-1,2-dimethylcyclohexane is achiral overall and is classified as a meso compound.[1][2] Both chair conformations possess equal energy because each has one axial and one equatorial methyl group.[3][4][5][8][9] The steric strain in each conformation arises from one axial methyl group causing two 1,3-diaxial interactions with axial hydrogens, and a gauche butane (B89635) interaction between the two adjacent methyl groups.[3][4][5][8]

Conformational Energy of Cis-1,2-Dimethylcyclohexane

The total steric strain for each conformation of cis-1,2-dimethylcyclohexane is calculated to be approximately 11.4 kJ/mol (2.7 kcal/mol).[3][5][10][11] This value is derived from the sum of the energies of two 1,3-diaxial interactions (each ~3.8 kJ/mol) and one gauche butane interaction between the methyl groups (~3.8 kJ/mol).[3][5][10]

Trans-1,2-Dimethylcyclohexane (B1581434)

In the trans isomer, the two methyl groups are on opposite faces of the ring.[4][5] This configuration gives rise to a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. Unlike the cis isomer, the two chair conformations of trans-1,2-dimethylcyclohexane are not of equal energy.

One conformation has both methyl groups in equatorial positions (diequatorial or e,e), while the ring-flipped conformation has both methyl groups in axial positions (diaxial or a,a).[8][12] The diequatorial conformer is significantly more stable than the diaxial conformer.[12]

Conformational Energy of Trans-1,2-Dimethylcyclohexane

The diequatorial conformation of trans-1,2-dimethylcyclohexane has only one gauche butane interaction between the two methyl groups, contributing about 3.8 kJ/mol of steric strain.[5][8][10] The diaxial conformation, however, suffers from severe steric strain due to four 1,3-diaxial interactions (two for each axial methyl group), totaling approximately 15.2 kJ/mol (4 x 3.8 kJ/mol).[3][10][11] This makes the diaxial conformation about 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol) less stable than the diequatorial conformation.[3][5][10][11] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.

Data Presentation: Summary of Conformational Energies

| Isomer | Conformation | Substituent Positions | Steric Interactions | Total Strain Energy (kJ/mol) | Relative Stability |

| cis-1,2-Dimethylcyclohexane | Chair 1 | 1-axial, 2-equatorial | 2 x 1,3-diaxial (CH₃/H), 1 x gauche (CH₃/CH₃) | ~11.4[3][5][8][10] | Equally Stable |

| Chair 2 (flipped) | 1-equatorial, 2-axial | 2 x 1,3-diaxial (CH₃/H), 1 x gauche (CH₃/CH₃) | ~11.4[3][5][8][10] | Equally Stable | |

| trans-1,2-Dimethylcyclohexane | Diequatorial | 1-equatorial, 2-equatorial | 1 x gauche (CH₃/CH₃) | ~3.8[5][8][10] | More Stable |

| Diaxial | 1-axial, 2-axial | 4 x 1,3-diaxial (CH₃/H) | ~15.2[3][10][11] | Less Stable |

Mandatory Visualizations

Experimental Protocols

The determination of conformational energies and equilibria in substituted cyclohexanes relies on a combination of experimental techniques and computational methods.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant between the two chair conformations of a substituted cyclohexane by observing the signals of the individual conformers at a temperature low enough to slow down the rate of chair flipping.

Methodology:

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

A room temperature ¹H or ¹³C NMR spectrum is first acquired to observe the time-averaged signals.

-

The temperature of the NMR probe is gradually lowered.

-

Spectra are acquired at various temperatures until the signals for the individual chair conformers are resolved (the coalescence temperature is passed).

-

At a sufficiently low temperature (e.g., 169 K), the chair flip is slow on the NMR timescale, and separate signals for the axial and equatorial methyl groups can be observed.[13]

-

-

Data Analysis:

-

The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer.

-

The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable conformer.

-

The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry

Objective: To calculate the relative energies of the different conformations of this compound isomers using molecular mechanics or quantum mechanics methods.

Methodology:

-

Structure Building: The 3D structures of the different conformers (e.g., diequatorial and diaxial trans-1,2-dimethylcyclohexane) are built using molecular modeling software such as Avogadro.[4]

-

Geometry Optimization: An energy minimization calculation is performed on each structure. This process adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation for that particular isomer.

-

Energy Calculation: The steric energy (for molecular mechanics) or the electronic energy (for quantum mechanics) of each optimized structure is calculated.

-

Relative Energy Determination: The energy of the most stable conformer is subtracted from the energies of the other conformers to determine their relative stabilities.

Conclusion

The stereochemical analysis of this compound provides fundamental insights into the conformational preferences of substituted cyclohexanes. The cis isomer exists as a pair of rapidly interconverting, equi-energetic, and enantiomeric chair conformations, rendering the molecule achiral overall. In contrast, the trans isomer exists as a pair of enantiomers, with a strong energetic preference for the diequatorial conformation over the sterically hindered diaxial form. The quantitative understanding of these energy differences, derived from experimental techniques like low-temperature NMR and corroborated by computational chemistry, is essential for predicting the behavior of more complex cyclic molecules in various chemical and biological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Calorimetry - Wikipedia [en.wikipedia.org]

- 7. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 1H NMR spectrum [chemicalbook.com]

- 8. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. sapub.org [sapub.org]

cis vs trans 1,2-Dimethylcyclohexane stability

An In-depth Technical Guide to the Stability of cis- and trans-1,2-Dimethylcyclohexane (B1581434) for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,2-dimethylcyclohexane, isomers whose stereochemical differences have significant implications for molecular geometry and reactivity. Understanding the subtle interplay of steric and electronic factors that govern their stability is crucial for professionals in chemical research and drug development, where molecular conformation is a key determinant of biological activity. This document outlines the thermodynamic basis for the greater stability of the trans isomer, presents quantitative data, details the experimental and computational methodologies used to determine these properties, and provides visualizations of the underlying chemical principles.

Conformational Analysis and Stability

The relative stability of cis- and trans-1,2-dimethylcyclohexane is determined by the steric strain in their respective chair conformations. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, as it minimizes both angle strain and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between the two possible chair conformers dictates the overall stability of the molecule.

cis-1,2-Dimethylcyclohexane (B165935)

In cis-1,2-dimethylcyclohexane, one methyl group is in an axial position and the other is in an equatorial position. A ring-flip results in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial. These two chair conformations are energetically equivalent.[2][3][4]

The steric strain in the cis isomer arises from two main sources:

-

1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at carbons 3 and 5 relative to the methyl-substituted carbon). Each of these interactions contributes approximately 3.8 kJ/mol of strain.[2][3][4]

-

Gauche Butane (B89635) Interaction: The two adjacent methyl groups are in a gauche relationship to each other, which introduces additional steric strain, similar to that in gauche-butane. This interaction contributes about 3.8 kJ/mol of strain.[2][3][4]

Therefore, the total steric strain for any conformation of cis-1,2-dimethylcyclohexane is the sum of two 1,3-diaxial interactions and one gauche butane interaction, totaling approximately 11.4 kJ/mol (2.7 kcal/mol).[2][3][4]

trans-1,2-Dimethylcyclohexane

The trans isomer can exist in two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

-

Diequatorial Conformer: This conformation is the most stable for the trans isomer. The only significant steric strain is a single gauche butane interaction between the two equatorial methyl groups, contributing about 3.8 kJ/mol (0.9 kcal/mol) of strain.[2]

-

Diaxial Conformer: In this conformation, each axial methyl group has two 1,3-diaxial interactions with axial hydrogens. This results in a total of four 1,3-diaxial interactions, leading to a substantial steric strain of approximately 15.2 kJ/mol (4 x 3.8 kJ/mol).[2]

The energy difference between the diaxial and diequatorial conformers is therefore approximately 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol), strongly favoring the diequatorial conformation at equilibrium.[2]

Overall Stability Comparison: cis vs. trans

To compare the overall stability of the cis and trans isomers, we compare their most stable conformations. The most stable conformation of cis-1,2-dimethylcyclohexane has a steric strain of 11.4 kJ/mol. The most stable conformation of trans-1,2-dimethylcyclohexane (the diequatorial form) has a steric strain of only 3.8 kJ/mol.

Therefore, trans-1,2-dimethylcyclohexane is more stable than cis-1,2-dimethylcyclohexane by approximately 7.6 kJ/mol (1.8 kcal/mol).[5] This difference in stability is reflected in their heats of formation.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic data for cis- and trans-1,2-dimethylcyclohexane.

Table 1: Steric Strain Energies

| Interaction Type | Energy (kJ/mol) | Energy (kcal/mol) |

| 1,3-Diaxial (CH₃-H) | 3.8 | 0.9 |

| Gauche Butane (CH₃-CH₃) | 3.8 | 0.9 |

Table 2: Conformational Strain Analysis

| Isomer | Conformation | Strain Contributions | Total Strain (kJ/mol) | Total Strain (kcal/mol) |

| cis-1,2-Dimethylcyclohexane | axial/equatorial | 2 x (CH₃-H) 1,3-diaxial + 1 x (CH₃-CH₃) gauche | 11.4 | 2.7 |

| trans-1,2-Dimethylcyclohexane | diequatorial | 1 x (CH₃-CH₃) gauche | 3.8 | 0.9 |

| trans-1,2-Dimethylcyclohexane | diaxial | 4 x (CH₃-H) 1,3-diaxial | 15.2 | 3.6 |

Table 3: Thermodynamic Properties

| Property | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -172.0 kJ/mol | -179.9 kJ/mol |

| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -5222 ± 1.8 kJ/mol | -5216.5 ± 1.8 kJ/mol |

Note: Enthalpy of formation data for the gaseous state provides a direct comparison of the isomers' intrinsic stability.

Experimental and Computational Protocols

The determination of the conformational energies and thermodynamic properties of these isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Low-temperature NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of individual conformers.

Objective: To determine the equilibrium constant and Gibbs free energy difference between the conformers.

Methodology:

-

Sample Preparation: A dilute solution of the 1,2-dimethylcyclohexane isomer is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or a mixture of deuterated solvents).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition:

-

The sample is cooled to a temperature low enough to slow the ring-flipping to a rate that is slow on the NMR timescale (typically below -60 °C).[6]

-

¹H and ¹³C NMR spectra are acquired. At these low temperatures, separate signals for the axial and equatorial methyl groups (and other nuclei) can be resolved for each conformer.

-

-

Data Analysis:

-

The relative populations of the conformers are determined by integrating the signals corresponding to each conformer.

-

The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

-

The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

-

Calorimetry is used to measure the heat changes associated with chemical reactions, such as combustion, from which enthalpies of formation can be derived.

Objective: To determine the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.

Methodology (Bomb Calorimetry):

-

Sample Preparation: A precise mass of the volatile liquid isomer is encapsulated in a gelatin capsule or a sample holder suitable for volatile liquids to prevent evaporation before combustion.[7]

-

Calorimeter Setup:

-

The sample is placed in a crucible inside a high-pressure stainless steel "bomb."

-

A fuse wire is positioned to contact the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[8]

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Data Acquisition: The temperature of the water is precisely monitored and recorded over time until it reaches a maximum and then begins to cool.

-

Data Analysis:

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The total heat released by the combustion of the this compound isomer is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of combustion is then calculated per mole of the substance.

-

The standard enthalpy of formation can be calculated from the enthalpy of combustion using Hess's Law.

-

Methodology (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: A small, precisely weighed amount of the liquid sample (5-15 mg) is hermetically sealed in an aluminum pan.[9] An empty sealed pan is used as a reference.

-

Instrumentation: A DSC instrument is used, which measures the difference in heat flow between the sample and reference pans as a function of temperature.

-

Data Acquisition: The sample and reference are subjected to a controlled temperature program, often involving heating and cooling cycles to erase the sample's thermal history.[9]

-

Data Analysis: The instrument records the heat flow into or out of the sample. Thermodynamic properties such as the heat of fusion can be determined from the resulting thermogram.

Computational Protocols

Computational chemistry provides a theoretical means to calculate the energies of different conformations and to corroborate experimental findings.

Objective: To calculate the relative energies of the conformers of cis- and trans-1,2-dimethylcyclohexane.

Methodology:

-

Structure Building: The 3D structures of the different conformers (axial/equatorial for cis, diequatorial and diaxial for trans) are built using a molecular modeling software package.

-

Force Field Selection: A suitable force field (e.g., MMFF94, AMBER) is chosen. These force fields are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates.

-

Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. The software systematically alters the bond lengths, angles, and dihedrals to minimize the steric energy.

-

Energy Calculation: The steric energy of each minimized conformer is calculated. The difference in steric energies between conformers provides an estimate of their relative stability.

Methodology:

-

Structure Input: The initial geometries of the conformers, often pre-optimized with a molecular mechanics method, are used as input.

-

Method and Basis Set Selection: A quantum mechanical method (e.g., Density Functional Theory - DFT, with a functional like B3LYP) and a basis set (e.g., 6-31G(d)) are selected. These choices determine the accuracy and computational cost of the calculation.

-

Geometry Optimization: A geometry optimization is performed to find the minimum energy structure for each conformer at the chosen level of theory.

-

Frequency Calculation: A frequency calculation is typically performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

-

Energy Comparison: The calculated electronic energies or Gibbs free energies of the conformers are compared to determine their relative stabilities.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and energy profiles.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Conformational Analysis of 1,2-Dimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of 1,2-dimethylcyclohexane, a fundamental model system in stereochemistry. Understanding the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document outlines the core principles governing the stability of cis and trans isomers of this compound, presents quantitative energetic data, details experimental and computational methodologies for their determination, and provides visual representations of key concepts.

Core Principles of Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation, which minimizes both angle strain and torsional strain. The relative stability of different conformers is primarily determined by steric interactions involving the two methyl substituents. The key energetic penalties to consider are:

-

1,3-Diaxial Interactions: The steric strain arising from the interaction between an axial substituent and the two axial hydrogens on the same face of the cyclohexane (B81311) ring. For a methyl group, this interaction imparts significant strain.

-

Gauche Butane (B89635) Interactions: The steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). In 1,2-disubstituted cyclohexanes, this interaction between the two methyl groups is a crucial factor.

The energetic cost of these interactions is often quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1][2] A larger A-value indicates a greater preference for the equatorial position.[1][3]

Conformational Analysis of cis-1,2-Dimethylcyclohexane (B165935)

In cis-1,2-dimethylcyclohexane, one methyl group is oriented 'up' and the other is also 'up' relative to the plane of the ring.[4] This arrangement necessitates that in any chair conformation, one methyl group must occupy an axial position while the other is in an equatorial position (axial-equatorial or a,e).[5]

A ring-flip of the (a,e) conformation results in an energetically equivalent (equatorial-axial or e,a) conformation.[6] Both chair conformations possess one axial methyl group, which incurs two 1,3-diaxial interactions with axial hydrogens.[4][7] Additionally, there is a gauche butane interaction between the two adjacent methyl groups.[8] Consequently, the two chair conformers of cis-1,2-dimethylcyclohexane are degenerate, meaning they have the same energy and exist in a 1:1 ratio at equilibrium.[5][9]

Conformational Analysis of trans-1,2-Dimethylcyclohexane (B1581434)

For trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite faces of the ring, one 'up' and one 'down'.[4] This stereochemical relationship allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a).[10][11]

The diequatorial conformer is significantly more stable.[11] It is relieved of the highly unfavorable 1,3-diaxial interactions that plague axial substituents.[12] However, it does experience one gauche butane interaction between the two equatorial methyl groups.[10]

The diaxial conformer is highly disfavored due to the presence of four 1,3-diaxial interactions (two for each axial methyl group).[12] This substantial steric strain makes the diaxial conformation much higher in energy than the diequatorial conformer.[12] As a result, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.[4]

Quantitative Energetic Data

The stability of the various conformers can be quantified by summing the energetic costs of the different steric interactions. The following tables summarize the key energy values used in the analysis of this compound.

Table 1: Steric Strain Energy Values

| Interaction Type | Energy (kcal/mol) | Energy (kJ/mol) |

| 1,3-Diaxial (CH₃-H) | 0.9 | 3.8 |

| Gauche Butane (CH₃-CH₃) | 0.9 | 3.8 |

Note: The energy of a single 1,3-diaxial interaction between a methyl group and a hydrogen is approximately 0.9 kcal/mol (3.8 kJ/mol). An axial methyl group has two such interactions, totaling 1.8 kcal/mol (7.6 kJ/mol).[12]

Table 2: Conformational Energy Analysis of cis-1,2-Dimethylcyclohexane

| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Interactions (CH₃-H) | Gauche Butane Interactions (CH₃-CH₃) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Relative Population |

| Chair 1 | Axial, Equatorial | 2 | 1 | 2 * 0.9 + 0.9 = 2.7 | 11.4 | 50% |

| Chair 2 (flipped) | Equatorial, Axial | 2 | 1 | 2 * 0.9 + 0.9 = 2.7 | 11.4 | 50% |

The total strain energy for both conformers of the cis isomer is calculated as (2 x 3.8 kJ/mol) for the 1,3-diaxial interactions of one axial methyl group, plus 3.8 kJ/mol for the gauche interaction between the two methyl groups, resulting in a total of 11.4 kJ/mol.[4][7]

Table 3: Conformational Energy Analysis of trans-1,2-Dimethylcyclohexane

| Conformer | Axial/Equatorial Arrangement | 1,3-Diaxial Interactions (CH₃-H) | Gauche Butane Interactions (CH₃-CH₃) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Relative Population |

| Diequatorial (e,e) | Equatorial, Equatorial | 0 | 1 | 0.9 | 3.8 | >99% |

| Diaxial (a,a) | Axial, Axial | 4 | 0 | 4 * 0.9 = 3.6 | 15.2 | <1% |

The diaxial conformer has four 1,3-diaxial interactions, leading to a total strain of 15.2 kJ/mol (4 x 3.8 kJ/mol).[7] The diequatorial conformer has only a gauche butane interaction, with a strain of 3.8 kJ/mol.[7] The energy difference is therefore 11.4 kJ/mol, heavily favoring the diequatorial form.[7]

Visualizing Conformational Equilibria

The dynamic equilibrium between the chair conformations of cis- and trans-1,2-dimethylcyclohexane can be represented as follows:

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of chair-chair interconversion can be slowed to the point where separate signals for each conformer can be observed on the NMR timescale.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).

-

Initial Spectrum Acquisition: A ¹H or ¹³C NMR spectrum is acquired at ambient temperature. At this temperature, rapid ring flipping leads to a single, time-averaged signal for each unique proton or carbon.

-

Variable-Temperature NMR: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperature intervals.

-

Coalescence Temperature: As the temperature decreases, the rate of interconversion slows, causing the averaged signals to broaden. The temperature at which the separate signals for the two conformers begin to resolve from the broadened peak is the coalescence temperature.

-

Low-Temperature Spectrum: At a sufficiently low temperature (e.g., below -80 °C), the interconversion becomes slow enough that sharp, distinct signals for the axial and equatorial conformers are observed.

-

Integration and Equilibrium Constant Calculation: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is calculated from the ratio of the integrals.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

¹H NMR Coupling Constants: At temperatures where conformers are not resolved, the observed vicinal coupling constants (³J) are a weighted average of the coupling constants for the individual conformers. By applying the Karplus equation, which relates ³J to the dihedral angle, the relative populations of the conformers can be estimated.

Computational Protocol: Molecular Mechanics and Quantum Mechanics

Computational chemistry provides a theoretical means to calculate the geometries and relative energies of different conformers.

Methodology:

-

Structure Building: The 3D structures of the different chair conformations of cis- and trans-1,2-dimethylcyclohexane are built using molecular modeling software.

-

Geometry Optimization: The initial structures are subjected to geometry optimization using a suitable computational method. This process finds the lowest energy structure for each conformer.

-

Molecular Mechanics (MM): Methods like MMFF94 or AMBER are computationally inexpensive and provide a good initial geometry.

-

Quantum Mechanics (QM): More accurate methods like Density Functional Theory (DFT) (e.g., B3LYP with a suitable basis set like 6-31G*) or ab initio methods (e.g., MP2) are used for more precise energy calculations.

-

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their electronic energies.

-

Frequency Calculation: To confirm that the optimized structures are true energy minima (and not transition states) and to obtain thermodynamic data (enthalpy and entropy), a frequency calculation is performed. The absence of imaginary frequencies confirms a minimum.

-

Relative Energy Determination: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including zero-point vibrational energy and thermal corrections. This allows for a direct comparison of their relative stabilities.

Conclusion

The conformational analysis of this compound serves as a cornerstone for understanding the stereochemical behavior of cyclic molecules. The interplay of 1,3-diaxial and gauche butane interactions dictates the pronounced energetic preferences observed. For cis-1,2-dimethylcyclohexane, the two chair conformers are energetically equivalent. In contrast, trans-1,2-dimethylcyclohexane exhibits a strong preference for the diequatorial conformation, which minimizes steric strain. The quantitative data and methodologies presented in this guide provide a robust framework for researchers and professionals in drug development and related fields to predict and analyze the conformational behavior of more complex cyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Conformational Landscape of trans-1,2-Dimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational isomerism of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, biological activity, and physical properties of molecules. Among these, trans-1,2-dimethylcyclohexane (B1581434) serves as a classic model for understanding the subtle interplay of steric interactions that govern the three-dimensional structure of cyclic systems. This technical guide provides an in-depth analysis of the chair conformations of trans-1,2-dimethylcyclohexane, integrating quantitative energetic data with detailed experimental and computational protocols.

Core Concepts: The Energetics of Chair Conformations

trans-1,2-Dimethylcyclohexane exists as an equilibrium between two chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformation, both methyl groups occupy equatorial positions, while in the diaxial conformation, both are in axial positions. The relative stability of these two conformers is dictated by the steric strain arising from two primary types of interactions: 1,3-diaxial interactions and gauche butane (B89635) interactions.

The diequatorial conformer is significantly more stable than the diaxial conformer.[1][2] This preference is primarily due to the severe steric strain in the diaxial form, where each axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[2] In contrast, the diequatorial conformer is destabilized to a lesser extent by a single gauche butane interaction between the two adjacent methyl groups.[3][4]

Quantitative Energetic Analysis

The energetic differences between the two chair conformations of trans-1,2-dimethylcyclohexane have been determined experimentally and computationally. The key quantitative data are summarized in the table below.

| Parameter | Diaxial Conformer | Diequatorial Conformer | Energy Difference (Diaxial - Diequatorial) | Reference |

| Gauche Butane Interactions | 4 | 1 | 3 | [3][4] |

| 1,3-Diaxial CH₃-H Interactions | 4 | 0 | 4 | [2][5] |

| Calculated Steric Strain (kcal/mol) | ~3.6 | ~0.9 | ~2.7 | [4] |

| Experimental Gibbs Free Energy Difference (ΔG°) (kcal/mol) | - | - | 2.58 ± 0.05 | [6] |

| Experimental Gibbs Free Energy Difference (ΔG°) (kJ/mol) | - | - | 11.4 | [5][7][8] |

Conformational Equilibrium Visualization

The equilibrium between the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane can be visualized as a dynamic process of ring flipping.

Experimental Protocols

The determination of the conformational equilibrium and the associated energy differences for trans-1,2-dimethylcyclohexane relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of trans-1,2-dimethylcyclohexane (typically 10-50 mg) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHF₂Cl, or a mixture of CHF₂Cl and CHFCl₂).

-

The concentration should be optimized to provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Transfer the solution to a 5 mm NMR tube.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with relaxation times.

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer equipped with a variable temperature unit.

-

Start the experiment at room temperature, where the ring flip is fast on the NMR timescale, resulting in a single set of averaged signals.

-

Gradually lower the temperature in decrements of 10-20 K.

-

At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

-

Continue cooling until the rate of ring inversion is slow enough to observe separate signals for the diaxial and diequatorial conformers (the coalescence temperature will be passed). A temperature of around 169 K has been shown to be effective for resolving the conformers of a related compound.[6]

-

-

Data Analysis:

-

At a temperature where the exchange is slow and distinct signals for both conformers are visible, integrate the corresponding peaks for the methyl carbons (or other well-resolved carbons) of the diaxial and diequatorial forms.

-

Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [diequatorial] / [diaxial].

-

Determine the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Protocols

Computational chemistry provides a powerful tool for corroborating experimental findings and gaining deeper insight into the energetic landscape of conformational isomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.

DFT Calculations for Conformational Energy

Objective: To calculate the relative Gibbs free energies of the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane.

Methodology:

-

Structure Building:

-

Construct the 3D structures of both the diequatorial and diaxial chair conformations of trans-1,2-dimethylcyclohexane using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G*.

-

The optimization process will find the lowest energy structure for each conformer.

-

-

Frequency Calculation:

-

Following the geometry optimization, perform a frequency calculation at the same level of theory.

-

This calculation will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Energy Extraction and Analysis:

-

Extract the total Gibbs free energy (at 298.15 K) for both the diaxial and diequatorial conformers from the output files of the frequency calculations.

-

Calculate the difference in Gibbs free energy (ΔG°) between the two conformers: ΔG° = G°(diaxial) - G°(diequatorial).

-

This calculated energy difference can then be compared with the experimentally determined value.

-

The following is a sample logical workflow for these computational steps:

References

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 5. gaussian.com [gaussian.com]

- 6. researchgate.net [researchgate.net]

- 7. Group of Prof. Hendrik Zipse | Gaussian Input Files [zipse.cup.uni-muenchen.de]

- 8. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-depth Technical Guide on the Conformational Analysis of 1,2-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational isomers of 1,2-dimethylcyclohexane, focusing on the energetic differences between axial and equatorial methyl group orientations. The stability of substituted cyclohexanes is a foundational concept in stereochemistry with significant implications for molecular recognition, reactivity, and pharmacokinetics.

Introduction to Conformational Isomerism in Cyclohexane (B81311)

Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial , pointing perpendicular to the ring's plane, and six are equatorial , pointing outwards from the ring's perimeter.

At room temperature, the cyclohexane ring undergoes a rapid "ring flip," interconverting the two chair forms. This process causes all axial positions to become equatorial and vice versa. For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, when substituents are present, as in this compound, the two chair conformers may have significantly different energies. The relative stability is dictated by steric strain, primarily from 1,3-diaxial interactions and gauche butane (B89635) interactions.

Analysis of cis-1,2-Dimethylcyclohexane (B165935)

In the cis isomer, both methyl groups are on the same face of the cyclohexane ring. To maintain the chair conformation, one methyl group must occupy an axial (a) position while the other occupies an equatorial (e) position. A ring flip converts the axial methyl to an equatorial position and the equatorial methyl to an axial position, resulting in a conformer that is the mirror image of the original.

-

Conformations: (a,e) and (e,a)

-

Energetics: These two conformers are enantiomers and are therefore identical in energy. The equilibrium constant (Keq) between them is 1.

The total steric strain in either conformation of cis-1,2-dimethylcyclohexane arises from two sources:

-

1,3-Diaxial Interactions: The single axial methyl group interacts with the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl group at C1). This introduces significant steric strain.[1] Each of these interactions is energetically similar to a gauche interaction in butane.[2]

-

Gauche Butane Interaction: The adjacent axial and equatorial methyl groups are positioned with a 60° dihedral angle, creating a gauche butane-type interaction between them.[3][4]

The total strain energy for both conformations is calculated to be approximately 11.4 kJ/mol (2.7 kcal/mol).[3][4][5]

Analysis of trans-1,2-Dimethylcyclohexane (B1581434)

In the trans isomer, the two methyl groups are on opposite faces of the ring. This geometric constraint allows for two distinct chair conformations: one where both methyl groups are equatorial (diequatorial) and another where both are axial (diaxial). These two conformers are diastereomers and possess different energy levels.

-

Diequatorial (e,e) Conformation:

-

This is the more stable conformation.

-

It is largely free of 1,3-diaxial interactions.

-

However, it contains one gauche butane interaction between the two adjacent equatorial methyl groups, which contributes about 3.8 kJ/mol (0.9 kcal/mol) of strain.[5]

-

-

Diaxial (a,a) Conformation:

The energy difference between the two conformers is substantial, with the diequatorial form being favored by approximately 11.4 kJ/mol (2.7 kcal/mol).[1][5] Consequently, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at equilibrium.

Quantitative Energetic Summary

The steric strain energies associated with different interactions are additive and can be used to predict the relative stability of conformers. The key energetic value is the "A-value," which represents the free energy difference between placing a substituent in an axial versus an equatorial position.[6] For a methyl group, the A-value is approximately 7.3-7.6 kJ/mol (1.74-1.8 kcal/mol).[6][7] This value corresponds to the strain of two 1,3-diaxial interactions.[2] A single gauche butane interaction between methyl groups contributes about 3.8 kJ/mol (0.9 kcal/mol).[8]

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Calculated Strain (kJ/mol) | Calculated Strain (kcal/mol) | Relative Stability |

| cis | Chair 1 | 1-axial, 2-equatorial | 1 axial CH₃ (2 x 1,3-diaxial H) + 1 gauche CH₃/CH₃ | 7.6 + 3.8 = 11.4 | 1.8 + 0.9 = 2.7 | Degenerate |

| cis | Chair 2 | 1-equatorial, 2-axial | 1 axial CH₃ (2 x 1,3-diaxial H) + 1 gauche CH₃/CH₃ | 7.6 + 3.8 = 11.4 [3] | 1.8 + 0.9 = 2.7 [5] | Degenerate |

| trans | Diequatorial | 1-equatorial, 2-equatorial | 1 gauche CH₃/CH₃ | 3.8 [9] | 0.9 | Most Stable |

| trans | Diaxial | 1-axial, 2-axial | 2 axial CH₃ (4 x 1,3-diaxial H) | 2 x 7.6 = 15.2 [9] | 2 x 1.8 = 3.6 | Least Stable |

Note: Values are based on the additive model of steric strain. Experimental values may vary slightly.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the populations of conformers in equilibrium.[10] At room temperature, the ring flip is too fast on the NMR timescale, resulting in a single, averaged spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the distinct signals for each conformer to be observed.

Objective: To determine the equilibrium constant and Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of high-purity trans-1,2-dimethylcyclohexane in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent can influence the equilibrium position.[11]

-

Transfer the solution to a high-quality NMR tube.

-

-

Instrument Setup (Variable Temperature NMR):

-

Use a high-field NMR spectrometer equipped with a variable temperature probe.

-

Calibrate the spectrometer and shim the magnetic field for optimal homogeneity at room temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

-

Gradually lower the temperature of the probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

-

Continue cooling until the signals for the axial and equatorial methyl groups broaden and then resolve into two distinct sets of signals, corresponding to the diequatorial and diaxial conformers. This "coalescence temperature" is dependent on the energy barrier of the ring flip.

-

Acquire high-resolution spectra at a temperature well below coalescence where the exchange is slow (e.g., -75 °C or 198 K).[12]

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the methyl groups in the major (diequatorial) and minor (diaxial) conformers in the low-temperature spectrum.

-

Carefully integrate the area under the corresponding peaks. The ratio of the integrals is directly proportional to the ratio of the conformer populations.

-

Calculate the equilibrium constant: Keq = [Diequatorial] / [Diaxial] = (Integral Area of Diequatorial Signals) / (Integral Area of Diaxial Signals).

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.[2] Coupling constants can also be used to determine the percentage of each conformer.[11]

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 9. homework.study.com [homework.study.com]

- 10. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

The Conformational Dynamics of cis-1,2-Dimethylcyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of cyclic molecules is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and medicinal chemistry. Among these, the cyclohexane (B81311) ring system serves as a fundamental model. This technical guide provides an in-depth analysis of the ring flip process in cis-1,2-dimethylcyclohexane (B165935), detailing the energetic landscape, steric interactions, and the experimental and computational methodologies used for its characterization.

Conformational Isomerism in cis-1,2-Dimethylcyclohexane

cis-1,2-Dimethylcyclohexane exists as a dynamic equilibrium between two chair conformations. In the cis configuration, the two methyl groups are situated on the same face of the cyclohexane ring. This arrangement dictates that in any given chair conformation, one methyl group must occupy an axial position while the other assumes an equatorial position.[1][2][3][4][5] A ring flip, a rapid process at room temperature, interconverts these two chair forms, simultaneously switching the axial methyl group to an equatorial position and the equatorial methyl group to an axial one.

The two resulting chair conformations of cis-1,2-dimethylcyclohexane are energetically equivalent.[1][2][3][4][5] This degeneracy arises because each conformer possesses the same set of steric interactions: one axial methyl group and one gauche interaction between the adjacent methyl groups. Consequently, the equilibrium constant (Keq) for this conformational interchange is 1, indicating an equal population of both conformers at equilibrium.

Energetic Analysis of Conformational Strain

The steric strain in each chair conformation of cis-1,2-dimethylcyclohexane is the sum of the energetic penalties associated with its specific spatial arrangement of atoms. The primary contributors to this strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.

-

1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the methyl-bearing carbon). This type of interaction is energetically unfavorable. The energetic cost of placing a methyl group in an axial position on a cyclohexane ring is quantified by its "A-value," which is approximately 1.7 to 1.8 kcal/mol.[6][7][8]

-

Gauche Butane Interaction: The two adjacent methyl groups in cis-1,2-dimethylcyclohexane, being in a gauche relationship to each other (a dihedral angle of approximately 60°), experience a steric interaction analogous to that in the gauche conformer of butane. This interaction contributes an additional strain energy of about 0.9 kcal/mol.[8][9]

The total steric strain for each of the two chair conformations of cis-1,2-dimethylcyclohexane is therefore the sum of the A-value for the axial methyl group and the gauche butane interaction energy. This results in an estimated total strain of approximately 2.7 kcal/mol (11.4 kJ/mol) for each conformer.[1][2][4][5]

Quantitative Data Summary

| Thermodynamic Parameter | Value | Unit | Notes |

| ΔG° (Gibbs Free Energy Difference) | 0 | kcal/mol | The two chair conformations are isoenergetic. |

| Keq (Equilibrium Constant) | 1 | - | Indicates a 1:1 ratio of the two conformers at equilibrium. |

| A-value (Methyl Group) | ~1.7 - 1.8 | kcal/mol | The energy cost of an axial methyl group.[6][7][8] |

| Gauche Butane Interaction Energy | ~0.9 | kcal/mol | The steric strain between the two adjacent methyl groups.[8][9] |

| Total Steric Strain (per conformer) | ~2.7 (11.4) | kcal/mol (kJ/mol) | The sum of the A-value and the gauche butane interaction energy.[1][2][4][5] |

Experimental and Computational Protocols

The study of conformational equilibria, such as the ring flip in cis-1,2-dimethylcyclohexane, employs a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the rate of conformational interconversion and the relative populations of the conformers.

Methodology:

-

Sample Preparation: A solution of cis-1,2-dimethylcyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl3, toluene-d8).

-

Room Temperature Spectrum: A ¹H or ¹³C NMR spectrum is acquired at room temperature. Due to the rapid ring flip (on the NMR timescale), the signals for the axial and equatorial methyl groups, as well as the ring protons, are averaged, resulting in a single set of time-averaged signals.[10][11]

-

Low-Temperature (Variable Temperature) NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

-

Coalescence Temperature: The temperature at which the single, averaged peak for a given set of exchanging nuclei broadens and begins to split into two distinct peaks is known as the coalescence temperature. This temperature is dependent on the spectrometer frequency and the rate of exchange.

-

Slow-Exchange Spectrum: At a sufficiently low temperature (the "slow-exchange regime"), the ring flip is slow enough on the NMR timescale that separate signals for the axial and equatorial methyl groups (and other non-equivalent protons/carbons) can be resolved.

-

Data Analysis:

-

The relative populations of the two conformers can be determined by integrating the areas of the corresponding peaks in the slow-exchange spectrum. For cis-1,2-dimethylcyclohexane, these integrals will be equal.

-

The energy barrier to the ring flip (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange limit using the Eyring equation.

-

Computational Chemistry

Objective: To theoretically model the conformations of cis-1,2-dimethylcyclohexane and calculate their relative energies.

Methodology:

-

Structure Building: The 3D structures of the two chair conformations of cis-1,2-dimethylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[12][13]

-

Conformational Search (Optional): For more complex molecules, a systematic or stochastic conformational search can be performed to identify all low-energy conformers.

-

Geometry Optimization: The geometries of the two chair conformations are optimized using a suitable level of theory and basis set. A common and reliable method for such systems is Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger.[6] This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

-

Energy Comparison: The calculated Gibbs free energies of the two optimized chair conformations are compared. For cis-1,2-dimethylcyclohexane, these energies will be virtually identical, confirming their degeneracy.

-

Transition State Search (Optional): To model the ring flip pathway, a transition state search can be performed to locate the high-energy intermediate (e.g., the half-chair or boat conformation) that connects the two chair forms. This allows for the calculation of the activation energy of the ring flip process.

Visualizations

Caption: Ring flip equilibrium of cis-1,2-dimethylcyclohexane.

References

- 1. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sapub.org [sapub.org]

- 13. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-Depth Technical Guide to the Chirality and Conformational Analysis of 1,2-Dimethylcyclohexane Enantiomers

This technical guide provides a comprehensive overview of the stereochemical and conformational properties of 1,2-dimethylcyclohexane isomers. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chirality, stability, and experimental analysis of these fundamental stereoisomers.

Stereoisomerism in this compound

This compound exists as two diastereomers: cis-1,2-dimethylcyclohexane (B165935) and trans-1,2-dimethylcyclohexane (B1581434). These diastereomers exhibit distinct stereochemical properties, particularly concerning chirality and optical activity.

cis-1,2-Dimethylcyclohexane: A Meso Compound

The cis isomer has both methyl groups on the same face of the cyclohexane (B81311) ring. While individual chair conformations of cis-1,2-dimethylcyclohexane are chiral, they are enantiomeric and rapidly interconvert at room temperature through a process known as ring flipping.[1][2] This rapid equilibrium between enantiomeric conformers results in the overall molecule being achiral and optically inactive, classifying it as a meso compound.[1] Therefore, the enantiomers of cis-1,2-dimethylcyclohexane cannot be resolved.[1]

trans-1,2-Dimethylcyclohexane: A Pair of Enantiomers

In the trans isomer, the two methyl groups are on opposite faces of the ring. This arrangement results in a chiral molecule that is not superimposable on its mirror image.[3] Consequently, trans-1,2-dimethylcyclohexane exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane. These enantiomers are optically active, rotating plane-polarized light in equal but opposite directions.[1]

Quantitative Conformational Analysis

The stability of the different stereoisomers of this compound is determined by the steric strain in their respective chair conformations. The primary sources of strain are 1,3-diaxial interactions and gauche butane (B89635) interactions.

Conformational Energetics of cis-1,2-Dimethylcyclohexane

The two chair conformations of cis-1,2-dimethylcyclohexane are of equal energy.[4] In each conformation, one methyl group occupies an axial position while the other is equatorial. The total steric strain in each conformer is approximately 11.4 kJ/mol (2.7 kcal/mol), arising from two 1,3-diaxial interactions between the axial methyl group and axial hydrogens, and one gauche interaction between the two adjacent methyl groups.[4][5]

Conformational Energetics of trans-1,2-Dimethylcyclohexane

The trans isomer exists in two significantly different chair conformations: a highly stable diequatorial conformer and a high-energy diaxial conformer.

-

Diequatorial Conformer: This is the more stable conformation, with both methyl groups in equatorial positions. It experiences only one gauche butane interaction between the two methyl groups, resulting in a steric strain of about 3.8 kJ/mol (0.9 kcal/mol).[5]

-

Diaxial Conformer: In this less stable conformation, both methyl groups are in axial positions. This leads to four 1,3-diaxial interactions, creating a substantial steric strain of approximately 15.2 kJ/mol (3.6 kcal/mol).[5]

The energy difference between the diequatorial and diaxial conformers is approximately 11.4 kJ/mol (2.7 kcal/mol), meaning the diequatorial conformation is overwhelmingly favored at equilibrium.[4][6]

Data Presentation

The following tables summarize the key stereochemical and energetic data for the isomers of this compound.

Table 1: Stereochemical Properties of this compound Isomers

| Isomer | Chirality | Enantiomeric Relationship | Optical Activity |

| cis-1,2-Dimethylcyclohexane | Achiral (meso) | Self | Inactive |

| trans-1,2-Dimethylcyclohexane | Chiral | Exists as a pair of enantiomers | Active |

Table 2: Conformational Analysis and Steric Strain Energies

| Isomer | Conformer | Methyl Positions | Steric Interactions | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) | Relative Stability |

| cis-1,2-Dimethylcyclohexane | Chair 1 (chiral) | 1-axial, 2-equatorial | 2 x Me-H 1,3-diaxial, 1 x Me-Me gauche | ~11.4 | ~2.7 | Equally Stable |

| Chair 2 (enantiomer) | 1-equatorial, 2-axial | 2 x Me-H 1,3-diaxial, 1 x Me-Me gauche | ~11.4 | ~2.7 | Equally Stable | |

| trans-1,2-Dimethylcyclohexane | Diequatorial | 1-equatorial, 2-equatorial | 1 x Me-Me gauche | ~3.8 | ~0.9 | More Stable |

| Diaxial | 1-axial, 2-axial | 4 x Me-H 1,3-diaxial | ~15.2 | ~3.6 | Less Stable |

Experimental Protocols

Resolution of trans-1,2-Dimethylcyclohexane Enantiomers

Objective: To separate the (1R,2R) and (1S,2S) enantiomers of a trans-1,2-dimethylcyclohexane derivative (e.g., diamine) using a chiral resolving agent.

Materials:

-

Racemic trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid (chiral resolving agent)

-

Methanol

-

Deionized water

-

Sodium hydroxide (B78521) solution

-

Diethyl ether

Procedure:

-

Dissolve the racemic trans-1,2-diaminocyclohexane in methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol.

-

Slowly add the tartaric acid solution to the diamine solution with stirring.

-

The diastereomeric salts will begin to precipitate. The salt of one enantiomer will be less soluble and will crystallize out preferentially.

-

Allow the mixture to stand, possibly with cooling, to maximize crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To recover the free amine, dissolve the crystalline salt in water and add a sodium hydroxide solution to neutralize the tartaric acid.

-

Extract the resolved enantiomer with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the resolved enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Enantioselective Gas Chromatography (GC) Analysis

Objective: To separate and quantify the enantiomers of trans-1,2-dimethylcyclohexane.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: Chirasil-Dex chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure of 80 kPa.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature: Isothermal at 25 °C.

-

Injection: 1 µL of a 1% solution of the sample in pentane, split injection (e.g., 50:1 split ratio).

Procedure:

-

Prepare a standard solution of the racemic trans-1,2-dimethylcyclohexane and a solution of the sample to be analyzed.

-

Set up the GC with the specified conditions.

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (1R,2R) and (1S,2S) enantiomers in the sample chromatogram.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Low-Temperature NMR Spectroscopy for Conformational Analysis

Objective: To determine the equilibrium constant and Gibbs free energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.

Instrumentation and Reagents:

-

NMR Spectrometer: A high-field NMR spectrometer equipped with a variable temperature probe (e.g., 500 MHz or higher).

-

NMR Tubes: Low-temperature NMR tubes.

-

Solvent: A solvent with a low freezing point, such as a mixture of dichlorofluoromethane (B1207983) and deuterated chloroform (B151607) (CDCl₃).

-

Sample: trans-1,2-dimethylcyclohexane.

Procedure:

-

Prepare a dilute solution of trans-1,2-dimethylcyclohexane in the low-temperature solvent mixture in an NMR tube.

-

Cool the sample to a temperature where the chair-chair interconversion is slow on the NMR timescale (e.g., 169 K).

-

Acquire a ¹³C NMR spectrum. At this low temperature, separate signals for the diequatorial and diaxial conformers should be observable.

-

Identify the corresponding signals for each conformer.

-

Integrate the signals to determine the relative populations of the two conformers.

-

Calculate the equilibrium constant, Keq = [diequatorial]/[diaxial].

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualizations

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 3. Can you account for the stereochemistry of \text{this compound}.. [askfilo.com]

- 4. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Is cis-1,2-Dimethylcyclohexane a meso compound?

An in-depth analysis of the stereochemistry of cis-1,2-dimethylcyclohexane (B165935) reveals its classification as a meso compound. This determination, however, is nuanced and relies on understanding the molecule's conformational dynamics in three-dimensional space. While possessing two chiral centers, the molecule as a whole is rendered achiral due to a rapid interconversion between enantiomeric chair conformations.

Defining a Meso Compound

A meso compound is a molecule that contains two or more stereocenters but is achiral overall.[1][2][3] This achirality arises from an internal element of symmetry, such as a plane of symmetry or a center of inversion, which makes the molecule superimposable on its mirror image.[3][4][5] Consequently, meso compounds are optically inactive, meaning they do not rotate the plane of polarized light.[1][5][6] A key definition from the IUPAC Gold Book classifies a meso compound as "the achiral member(s) of a set of diastereoisomers which also includes one or more chiral members."[7][8]

Stereochemical Analysis of 1,2-Dimethylcyclohexane

The this compound molecule has two stereogenic centers at carbons 1 and 2. This substitution pattern gives rise to two diastereomers: trans-1,2-dimethylcyclohexane (B1581434) and cis-1,2-dimethylcyclohexane. The trans isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[7][9][10] The cis isomer, however, is achiral and is therefore considered a meso compound.[7][8][9][11]

While a simplified planar drawing of cis-1,2-dimethylcyclohexane shows a clear plane of symmetry bisecting the C1-C2 bond, this representation is not entirely accurate because the cyclohexane (B81311) ring is not flat.[9][10] It predominantly adopts a chair conformation to minimize steric and torsional strain.

Conformational Dynamics of cis-1,2-Dimethylcyclohexane

A more rigorous analysis involves examining the chair conformations of the cis isomer.

-

Enantiomeric Conformations : Cis-1,2-dimethylcyclohexane exists as a pair of chair conformations that are in equilibrium. In one chair, one methyl group occupies an axial position while the other is equatorial. Through a process called a ring flip, it converts to the other chair conformation where the axial methyl becomes equatorial and the equatorial methyl becomes axial.[7][8]

-

Chirality of Individual Conformers : Crucially, each of these individual chair conformations is chiral. They are non-superimposable mirror images of each other, meaning they are conformational enantiomers.[7][12]

-